molecular formula C9H12FN3 B1477705 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine CAS No. 2092798-77-9

2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Cat. No.: B1477705
CAS No.: 2092798-77-9
M. Wt: 181.21 g/mol
InChI Key: LXFLJHHGUYXULX-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C9H12FN3 and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Environmental and Water Treatment

One notable application of amine-functionalized sorbents, which could potentially involve compounds similar to 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, is in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants, and amine-containing sorbents have been identified as promising solutions for their removal from municipal water and wastewater. The efficiency of such sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, which together enhance the removal of PFAS at low concentrations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Contributions to Synthetic Chemistry

The compound and its derivatives may find applications in the synthesis of N-heterocycles, an area of active research in synthetic chemistry. Chiral sulfinamides, including compounds structurally related to this compound, are known for their role in the stereoselective synthesis of amines and their derivatives. Such methodologies provide access to a wide range of structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in the development of natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Insights into Drug Design and Pharmacology

Furthermore, compounds with the imidazole scaffold, which share a functional resemblance to this compound, have been explored for their potential as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is implicated in the release of proinflammatory cytokines, making these compounds significant in the context of anti-inflammatory drug design (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Potential in CNS Drug Synthesis

Compounds featuring central nervous system (CNS) activity often include functional groups that are structurally related or similar to this compound. Research has identified various functional chemical groups, including heterocycles with nitrogen, which form a significant class of organic compounds capable of CNS effects. These findings highlight the potential of such compounds in the development of novel CNS-acting drugs, suggesting a broad area of application for research into compounds like this compound (Saganuwan, 2017).

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-4-7-5-13(6-7)9-8(11)2-1-3-12-9/h1-3,7H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFLJHHGUYXULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.